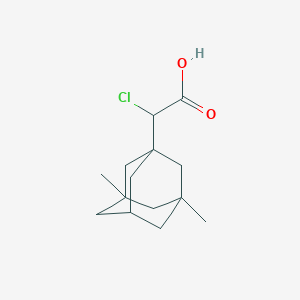
Chloro(3,5-dimethyl-1-adamantyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(3,5-dimethyl-1-adamantyl)acetic acid is a synthetic organic compound that features a unique adamantane structure. Adamantane is a highly stable, diamondoid hydrocarbon known for its rigidity and resistance to chemical reactions. The presence of the chloro and acetic acid functional groups in this compound imparts additional reactivity and potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(3,5-dimethyl-1-adamantyl)acetic acid typically involves multiple steps starting from adamantane derivatives. One common method includes the chlorination of 3,5-dimethyl-1-adamantyl acetic acid using thionyl chloride or phosphorus trichloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Chloro(3,5-dimethyl-1-adamantyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products
Substitution: Formation of amides, ethers, or thioethers.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
Chloro(3,5-dimethyl-1-adamantyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of Chloro(3,5-dimethyl-1-adamantyl)acetic acid involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the acetic acid moiety can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Chloro(1-adamantyl)acetic acid
- Chloro(3,5-dimethyl-1-adamantyl)propionic acid
- Chloro(3,5-dimethyl-1-adamantyl)butyric acid
Uniqueness
Chloro(3,5-dimethyl-1-adamantyl)acetic acid is unique due to the presence of the 3,5-dimethyl substituents on the adamantane core, which enhances its stability and reactivity compared to other adamantane derivatives. The specific positioning of these substituents can influence the compound’s chemical behavior and its interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H21ClO2 |
|---|---|
Molecular Weight |
256.77 g/mol |
IUPAC Name |
2-chloro-2-(3,5-dimethyl-1-adamantyl)acetic acid |
InChI |
InChI=1S/C14H21ClO2/c1-12-3-9-4-13(2,6-12)8-14(5-9,7-12)10(15)11(16)17/h9-10H,3-8H2,1-2H3,(H,16,17) |
InChI Key |
RDDHNHANEPIBIO-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(C(=O)O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



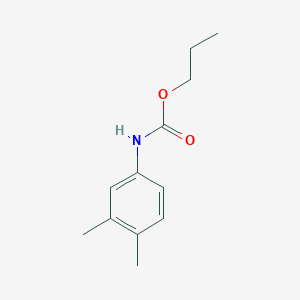


![4-[Benzyl(ethyl)amino]phenyl thiocyanate](/img/structure/B11953628.png)

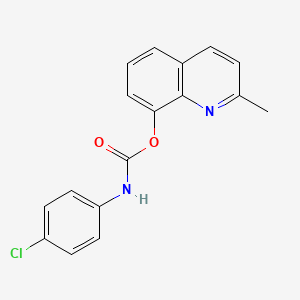

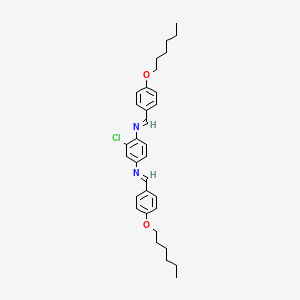
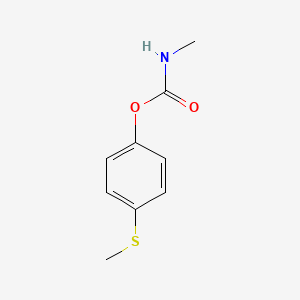
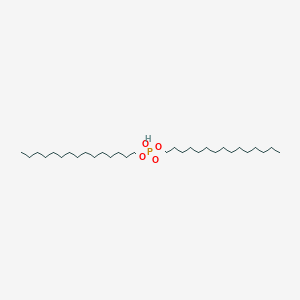


![3a,4,4a,6a,7,7a-Hexahydro-4,7-ethenocyclobuta[f][2]benzofuran-1,3-dione](/img/structure/B11953691.png)
